Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside
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Overview
Description
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is a key compound used in the development of diverse pharmaceutical drugs, especially those aimed at carbohydrate-related diseases. It is a monosaccharide glycoside with the molecular formula C18H30O5SSi and a molecular weight of 386.58 g/mol.
Preparation Methods
The synthesis of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside typically involves the protection of the hydroxyl groups in the galactopyranoside structure using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The phenyl group is introduced via a thioglycosylation reaction using phenyl thiol and a promoter such as N-iodosuccinimide (NIS) in the presence of a Lewis acid like silver triflate (AgOTf).
Chemical Reactions Analysis
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfoxide or sulfone can be reduced back to the thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl protecting group can be removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl group.
Scientific Research Applications
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and as a probe in glycomics.
Medicine: It is involved in the development of drugs targeting carbohydrate-related diseases such as diabetes and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound can inhibit or activate these targets, thereby modulating various biochemical pathways. For example, it can inhibit glycosidases, enzymes that break down carbohydrates, thus affecting the availability of sugars in biological systems.
Comparison with Similar Compounds
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is unique due to its specific structural features and reactivity. Similar compounds include:
Isopropyl beta-D-thiogalactopyranoside: Used as an inducer in molecular biology.
Phenyl beta-D-thiogalactopyranoside: Used in the study of carbohydrate-protein interactions.
Methyl beta-D-thiogalactopyranoside: Used as a substrate in enzymatic assays.
These compounds share similar glycosidic structures but differ in their substituents and specific applications.
Properties
Molecular Formula |
C18H30O5SSi |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H30O5SSi/c1-18(2,3)25(4,5)22-11-13-14(19)15(20)16(21)17(23-13)24-12-9-7-6-8-10-12/h6-10,13-17,19-21H,11H2,1-5H3/t13-,14+,15+,16-,17+/m1/s1 |
InChI Key |
TWBUWRKSGDZICZ-HMDCTGQHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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